molecular formula C12H15NO B6173366 N-(4-cyclobutylphenyl)acetamide CAS No. 2007108-41-8

N-(4-cyclobutylphenyl)acetamide

Cat. No.: B6173366
CAS No.: 2007108-41-8
M. Wt: 189.3
InChI Key:
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Description

N-(4-cyclobutylphenyl)acetamide is an organic compound characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclobutylphenyl)acetamide typically involves the reaction of 4-cyclobutylphenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to around 85°C to ensure complete conversion to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclobutylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 4-cyclobutylphenylamine.

    Substitution: N-(4-nitrophenyl)acetamide or N-(4-bromophenyl)acetamide.

Scientific Research Applications

N-(4-cyclobutylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyclobutylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyclobutylphenyl)acetamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development .

Properties

CAS No.

2007108-41-8

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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